Boc-3-Nitro-D-phenylalanine
Overview
Description
Boc-3-Nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-Nitro-D-phenylalanine typically involves the protection of the amino group of 3-nitro-D-phenylalanine with a Boc group. This can be achieved by reacting 3-nitro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .
Chemical Reactions Analysis
Types of Reactions: Boc-3-Nitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Reduction: 3-Amino-D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Deprotection: 3-Nitro-D-phenylalanine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Boc-3-Nitro-D-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme inhibition. The nitro group can also influence the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Boc-3-Nitro-L-phenylalanine: Similar structure but with the L-configuration, which can have different biological activity and reactivity.
Boc-4-Nitro-D-phenylalanine: Nitro group at the fourth position, affecting its chemical properties and reactivity.
Boc-3-Amino-D-phenylalanine: Reduction product of Boc-3-Nitro-D-phenylalanine, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group and the D-configuration, which can influence its interaction with enzymes and receptors differently compared to its L-counterpart. The Boc protection also allows for selective deprotection and functionalization in synthetic applications .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426508 | |
Record name | Boc-3-Nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158741-21-0 | |
Record name | Boc-3-Nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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